Enhanced Macroradical Generation Efficiency
A study comparing the efficacy of monofunctional benzophenone (BP) and bifunctional bis-benzophenone (BP-BP) photoinitiators found that BP-BP was more efficient at producing macroradicals due to a lower degree of self-quenching [1]. At equal chromophore equivalents, BP-BP exhibited superior macroradical generation in both glassy polystyrene (PS) and rubbery poly(n-butyl acrylate) (PnBA) matrices [1].
| Evidence Dimension | Macroradical generation efficiency (qualitative assessment at equal chromophore equivalents) |
|---|---|
| Target Compound Data | 4,4'-Bis(trimethylacetoxy)benzophenone (as a BP-BP analog): Higher macroradical generation efficiency due to lower self-quenching |
| Comparator Or Baseline | Monofunctional benzophenone (BP): Lower macroradical generation efficiency due to higher self-quenching |
| Quantified Difference | Not provided as a numeric value in the study; the difference is reported as a qualitative superiority in efficiency |
| Conditions | UV irradiation of preformed glassy polystyrene (PS) and rubbery poly(n-butyl acrylate) (PnBA) matrices containing the photoinitiator |
Why This Matters
Higher macroradical generation efficiency translates to more effective initiation of polymerization and crosslinking, which can reduce required initiator loading and accelerate cure speeds in industrial photopolymer formulations.
- [1] Carbone, P.; et al. Kinetics and Mechanisms of Radical-Based Branching/Cross-Linking Reactions in Preformed Polymers Induced by Benzophenone and Bis-Benzophenone Photoinitiators. Macromolecules 2013, 46, 4900-4912. View Source
